
ACORINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acorine is an active metabolite of Guanfu base A, which is isolated from Aconitum coreanum . It has been found to have a potent anti-arrhythmic effect .
Molecular Structure Analysis
The exact molecular structure of Acorine is not provided in the search results. For a detailed molecular structure analysis, specialized tools or databases like MolView or resources like the Chemistry of Natural Compounds could be used.Aplicaciones Científicas De Investigación
Fluorine Chemistry in Organic Synthesis
Fluorine's small size and high electronegativity have made it a significant element in organic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds. The focus has shifted not just to C-F bond formation but also to selective C-F bond activation, which is essential for the synthesis of fluoroorganic compounds. This is highlighted by the development of sophisticated fluorinating reagents and multifunctional building blocks (Amii & Uneyama, 2009).
Nucleophilic, Radical, and Electrophilic Fluorinations
Elemental fluorine serves as a starting point for various fluorination techniques. These include nucleophilic fluorinations using bromine trifluoride, radical fluorinations with F2 under irradiation, and electrophilic fluorinations with acetyl hypofluorite. These methods are crucial for creating compounds with specific fluorinated groups and have broad applications in organic chemistry (Rozen, 2005).
Fluorine-18 in PET Radiopharmaceuticals
Fluorine-18 is extensively used in positron emission tomography (PET) due to its ideal physical and nuclear characteristics. Its versatile chemistry allows for direct or indirect introduction of 18F into molecules, making it a valuable tool in both clinical and preclinical research. The development of efficient 18F-labeling procedures has been crucial for the advancement of PET imaging technology (Jacobson, Kiesewetter, & Chen, 2014).
19F NMR for Biological Interactions
19F NMR is a powerful tool for investigating the interactions of biological molecules. Fluorine's favorable NMR characteristics and its rarity in biological systems make it an excellent probe for studying conformational changes and interactions in peptides and proteins. Advances in biosynthetic methods have facilitated the introduction of fluorine into these biomolecules for detailed molecular-level insights (Marsh & Suzuki, 2014).
Organofluorine Chemistry in Sustainability
The presence of fluorine atoms in pharmaceuticals and materials is pivotal for their unique properties. However, the sustainability of fluorine usage is a concern, as it is sourced from fluorspar (CaF2), a mined material with limited global reserves. Exploring new sources and sustainable practices is vital for the long-term use of fluorinated systems (Harsanyi & Sandford, 2015).
Fluorine in Drug Design
Fluorine plays a critical role in drug design, influencing various properties like potency, conformation, and pharmacokinetics. The strategic incorporation of fluorine can enhance drug properties, and the development of new synthetic methodologies is driven by the need for fluorinated compounds in drug discovery (Gillis et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of ACORINE involves the condensation of two molecules of acetaldehyde followed by cyclization to form the desired compound.", "Starting Materials": [ "Acetaldehyde", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Acetaldehyde is treated with sodium hydroxide to form the sodium salt of acetaldehyde.", "Step 2: The sodium salt of acetaldehyde is then reacted with methanol to form acetaldehyde dimethyl acetal.", "Step 3: Acetaldehyde dimethyl acetal is then treated with hydrochloric acid to form two molecules of acetaldehyde.", "Step 4: The two molecules of acetaldehyde undergo condensation to form 1,3-dioxolane.", "Step 5: The 1,3-dioxolane is then treated with hydrochloric acid to form ACORINE and sodium chloride as a byproduct." ] } | |
Número CAS |
1394-49-6 |
Nombre del producto |
ACORINE |
Fórmula molecular |
C22H29NO5 |
Peso molecular |
387.47 g/mol |
Sinónimos |
2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




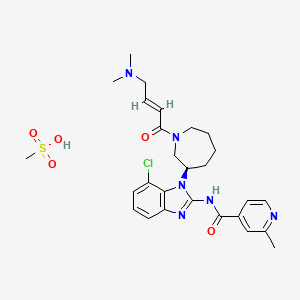
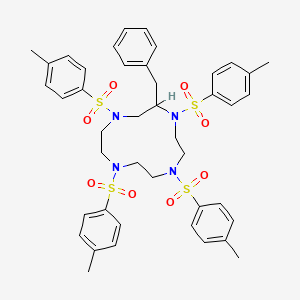
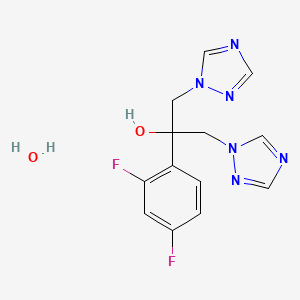
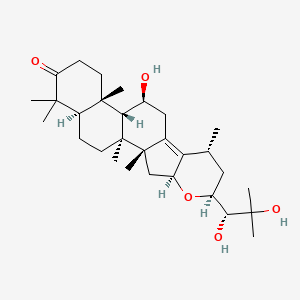
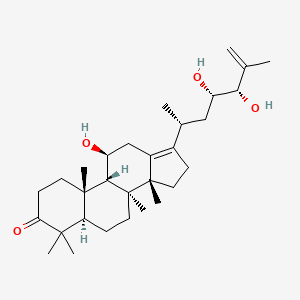
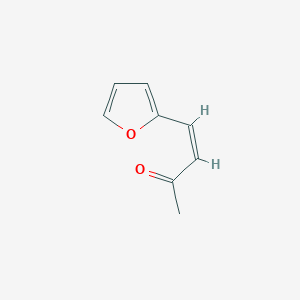
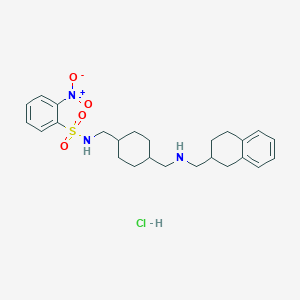
![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

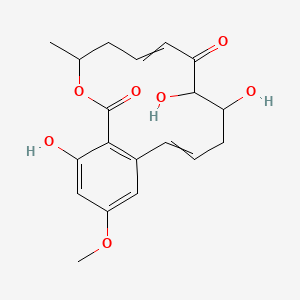
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)